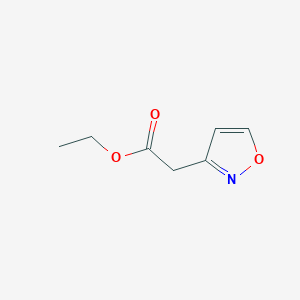

Ethyl 2-(isoxazol-3-yl)acetate

Description

Properties

CAS No. |

82669-57-6 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 2-(1,2-oxazol-3-yl)acetate |

InChI |

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3 |

InChI Key |

UBUOGYCODWVHOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NOC=C1 |

Origin of Product |

United States |

Preparation Methods

Esterification of Corresponding Acids

Conversion of 2-(isoxazol-3-yl)acetic acid to its ethyl ester via Fischer esterification is a widely adopted method. Sphinx Sai’s protocol employs ethanol and sulfuric acid under reflux, achieving 75–80% esterification efficiency . The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration. Neutralization with 10% sodium bicarbonate ensures removal of excess acid, while recrystallization from ethanol yields high-purity product .

Comparative studies highlight the superiority of sulfuric acid over p-toluenesulfonic acid (PTSA) in this context, with the former reducing esterification time from 8 hours to 5 hours . However, scalability remains a challenge due to the corrosive nature of concentrated sulfuric acid. Alternative approaches, such as enzymatic esterification using lipases, have been explored but yield suboptimal results (≤50%) .

Catalytic Methods Using Organocatalysts and Solid Acid Catalysts

Recent advances emphasize catalyst-driven syntheses to enhance atom economy. VulcanChem identifies organocatalysts (e.g., thiourea derivatives) as effective in promoting cyclocondensation under mild conditions (40–50°C), achieving 70% yield with minimal by-products . Meanwhile, the Royal Society of Chemistry demonstrates the efficacy of trifluoromethanesulfonic acid-functionalized SBA-15 (TFMSA@SBA-15) in facilitating [3+2] cycloadditions between ethyl diazoacetates and alkynones . This method achieves 77% yield on a 1-gram scale, with the mesoporous silica framework enabling catalyst recyclability for up to five cycles .

A comparative analysis of catalytic systems is provided below:

| Catalyst Type | Reaction Temperature (°C) | Yield (%) | Recyclability |

|---|---|---|---|

| Organocatalysts | 40–50 | 70 | Low |

| TFMSA@SBA-15 | 60 | 77 | High |

| Homogeneous H2SO4 | 80 | 80 | None |

Diazo Compound-Based Syntheses

Ethyl 2-diazo-2-phenylacetate serves as a precursor in diazo-mediated pathways. TFMSA@SBA-15 catalyzes the reaction between diazo compounds and 1,3-diketones, yielding γ-ketoesters via a proposed carbene insertion mechanism . For instance, ethyl 3-benzoyl-4-oxo-2,4-diphenylbutanoate forms in 80% yield after 1 hour at 60°C . While this method excels in regioselectivity, diazo handling requires stringent safety protocols due to explosion risks.

PMC further elaborates on diazo intermediates in synthesizing hydrazonoyl cyanide derivatives . Treatment of ethyl isoxazole-3-carboxylates with methyl lithium and acetonitrile generates ketonitriles, which couple with aryldiazonium salts to form target scaffolds . This route, though innovative, achieves modest yields (14–81%) and demands cryogenic conditions (−20°C) .

Lithiation and Carboxylation Approaches

Functionalization via lithiation introduces carboxyl groups at the isoxazole’s 4-position. Canadian Journal of Chemistry details the use of n-butyllithium to deprotonate 3-phenyl-5-methoxyisoxazole, followed by carboxylation with CO2 to form 4-carboxylic acids . Subsequent esterification with diazomethane yields methyl esters, though this method is less prevalent due to diazomethane’s toxicity and instability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include mild bases such as sodium bicarbonate or triethylamine, and the reactions are typically carried out in solvents like ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with nitrile oxides can lead to the formation of ester-functionalized isoxazoles .

Scientific Research Applications

Ethyl 2-(isoxazol-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(isoxazol-3-yl)acetate belongs to a broader class of isoxazole-containing esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups: Fluorination (e.g., in 953202-56-7) enhances metabolic stability and binding to hydrophobic enzyme pockets .

Reactivity :

- Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate (23008-65-3) contains a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functional diversification .

Biological Activity :

- Aspartic acid conjugates (e.g., compounds 12 and 13 in ) demonstrate selective inhibition of 3-phosphoglycerate dehydrogenase, a target in cancer therapy, with IC₅₀ values in the micromolar range.

Synthetic Pathways :

- This compound is synthesized under milder conditions (e.g., acetone reflux) compared to its benzannulated analogs, which require DMF and CDI activation .

Research Findings and Trends

- Metabolic Stability : Isoxazole derivatives exhibit superior metabolic stability compared to furan or pyrrole analogs due to reduced ring oxidation .

- Regulatory Considerations : Impurities like 9-hydroxyrisperidone (containing isoxazole motifs) require stringent quality control in pharmaceuticals, as per EP guidelines .

- Emerging Derivatives : Fluorinated and benzannulated variants are gaining traction in kinase inhibitor development, leveraging their enhanced target selectivity .

Q & A

What synthetic methodologies are optimized for preparing Ethyl 2-(isoxazol-3-yl)acetate derivatives, and how are reaction conditions tailored?

A one-pot multicomponent cyclocondensation method is widely used, involving diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine hydrochloride in water. The reaction is catalyzed by 5 mol% 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride at 70°C, achieving good-to-excellent yields . Optimization studies highlight water as a green solvent, minimizing chromatographic purification needs. Temperature control (70°C) ensures efficient cyclization while avoiding side reactions.

How are multi-step synthetic routes designed for functionalizing this compound?

Functionalization often involves alkylation, hydrolysis, and acylation. For example, ethyl 2-chloroacetate reacts with purine derivatives under basic conditions (K₂CO₃, TEBA catalyst) to form intermediates, which are hydrolyzed with NaOH and further acylated using 1,1′-carbonyldiimidazole (CDI) as an activating agent . Stepwise optimization ensures regioselectivity, with reflux conditions (e.g., ethanol/THF) critical for hydroxylamine-mediated cyclization .

What analytical techniques validate the structure and purity of this compound derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., isoxazole ring protons at δ 5.39 ppm and carbonyl signals at δ 167.9 ppm) .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1547) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values to confirm purity .

How do green chemistry principles apply to the synthesis of this compound?

Water is prioritized as a solvent due to its low cost, non-toxicity, and role in minimizing waste. The one-pot approach improves atom economy (85–92%) by avoiding intermediate isolation, reducing solvent use, and eliminating column chromatography . Catalytic azolium salts enhance efficiency without heavy-metal residues.

What strategies guide structure-activity relationship (SAR) studies for biological activity?

SAR studies focus on modifying the isoxazole ring and acetohydrazone substituents. For example, introducing electron-withdrawing groups (e.g., nitro) or arylpiperazinyl moieties enhances binding to biological targets like EPAC proteins. Activity is evaluated via in vitro assays (e.g., cAMP antagonism), with IC₅₀ values correlated to substituent electronic and steric properties . Computational docking models predict binding modes to optimize substituent placement .

How are mechanistic insights into reaction pathways elucidated?

Kinetic studies and intermediate trapping (e.g., isolating hydroxylamine adducts) clarify cyclocondensation mechanisms. For example, the azolium catalyst facilitates imine formation, followed by cyclization via nucleophilic attack. Isotopic labeling (¹⁸O) in hydrolysis steps tracks oxygen incorporation into carbonyl groups .

How should researchers address contradictory data in reaction yields or analytical results?

- Reproducibility Checks : Ensure consistent catalyst activation (e.g., azolium salt storage conditions).

- Parameter Screening : Re-optimize solvent ratios (e.g., water/ethanol mixtures) if yields vary .

- Cross-Validation : Compare NMR/HRMS data with literature (e.g., δ 95.8 ppm for isoxazole C-3 in CDCl₃) . Contradictions may arise from residual solvents or tautomeric forms, requiring additional drying or 2D NMR (HSQC, HMBC) .

What purification techniques are effective for isolating this compound derivatives?

Flash chromatography (20–30% ethyl acetate/hexane) resolves polar by-products . However, many derivatives precipitate directly from aqueous reactions, enabling filtration without chromatography . For sensitive compounds, recrystallization in ethanol/water mixtures improves purity.

How are stability and degradation pathways assessed for this compound class?

Accelerated stability studies under varied pH and temperature conditions identify degradation products. For example, aerobic oxidation of analogous esters generates hydroxylated by-products, detectable via LC-MS. Storage at 2–8°C in inert atmospheres (argon) minimizes decomposition .

What functionalization methods enable diversification of the isoxazole core?

- Acylation : CDI-mediated coupling with amines or alcohols introduces carbamate or amide groups .

- Alkylation : Ethyl 2-chloroacetate reacts with heterocyclic amines under basic conditions to form C–N bonds .

- Cross-Coupling : Palladium-catalyzed alkenylation at C-5 of isoxazoles enables π-extension for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.